Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate is an organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxypropan-2-yl group, and an isobutyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with ethyl oxalate and ethyl chloroacetate.
Formation of Intermediate: These starting materials undergo a series of reactions, including esterification and cyclization, to form the imidazole ring.
Introduction of Functional Groups: The hydroxypropan-2-yl and isobutyl groups are introduced through alkylation reactions.
Final Product: The final compound is purified using acid-base treatment to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors for the initial synthesis steps.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: Similar structure but with a propyl group instead of an isobutyl group.
Ethyl 4-(2-hydroxypropan-2-yl)-2-methyl-1H-imidazole-5-carboxylate: Contains a methyl group instead of an isobutyl group.
Ethyl 4-(2-hydroxypropan-2-yl)-2-ethyl-1H-imidazole-5-carboxylate: Features an ethyl group in place of the isobutyl group.
These comparisons highlight the structural variations and potential differences in reactivity and biological activity.
Biological Activity
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate (CAS No. 1346600-01-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C13H22N2O3
- Molecular Weight : 260.36 g/mol
- IUPAC Name : Ethyl 5-(1-hydroxy-1-methylpropyl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate
- Structural Formula :
Synthesis
The synthesis of this compound has been described in various studies. A notable method involves the reaction of ethyl chloroacetate with ethyl oxalate in the presence of sodium ethylate, followed by further reactions with butyramidinium and Grignard reagents to yield the desired compound .
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that related imidazole compounds demonstrated efficacy against various bacterial strains, suggesting potential applications as antibacterial agents .
Anti-inflammatory Effects
Imidazole derivatives have also been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases .
Antioxidant Activity
The compound has shown promising antioxidant activity in preliminary studies. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells .
Study on Antimicrobial Activity
A study focused on the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with an IC50 value comparable to standard antibiotics .
Research on Anti-inflammatory Mechanisms
In a separate investigation, the anti-inflammatory effects of imidazole derivatives were evaluated using cell cultures treated with lipopolysaccharides (LPS). The findings revealed that this compound significantly reduced the secretion of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Activity Type | Efficacy | Mechanism |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth |
Anti-inflammatory | Reduces cytokine release | Inhibition of pro-inflammatory cytokines |
Antioxidant | Significant free radical scavenging | Scavenging reactive oxygen species |
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHHIOCONHWMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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